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Compound of Interest

Compound Name:
1-(Azetidin-3-YL)-4,4-

difluoropiperidine

Cat. No.: B580931 Get Quote

1-(Azetidin-3-YL)-4,4-difluoropiperidine is a synthetic heterocyclic compound that has

garnered significant interest within the drug discovery and development landscape. Its structure

uniquely combines two highly sought-after motifs: the strained azetidine ring and the geminally-

difluorinated piperidine ring. The azetidine moiety, a four-membered nitrogen-containing ring,

provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors, often

improving metabolic stability and cell permeability. Concurrently, the 4,4-difluoropiperidine

group is a valuable bioisostere for a carbonyl or an unsubstituted piperidine ring. The gem-

difluoro substitution can modulate the basicity (pKa) of the piperidine nitrogen and enhance

metabolic stability by blocking potential sites of oxidation, while also potentially improving

binding affinity and other pharmacokinetic properties.[1]

This guide provides a comprehensive overview of 1-(Azetidin-3-YL)-4,4-difluoropiperidine,

detailing its fundamental properties, a logical synthetic approach, and its critical role as a

building block in the development of novel therapeutics.

Core Physicochemical Properties
The fundamental characteristics of 1-(Azetidin-3-YL)-4,4-difluoropiperidine and its common

salt forms are crucial for its application in synthesis and screening. The free base is the primary

form, while its salts, such as the hydrochloride and trifluoroacetate, are often used to improve

solubility and handling.
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Property Free Base
Ditrifluoroacetic
Acid Salt

Hydrochloride Salt

Molecular Formula C₈H₁₄F₂N₂[2][3] C₁₂H₁₆F₈N₂O₄[4] C₈H₁₅ClF₂N₂

Molecular Weight 176.21 g/mol [2] 404.25 g/mol [4] Not explicitly found

CAS Number 1257293-83-6[2][3] 2286232-45-7[4] 1864979-29-2[5]

Appearance
White to off-white

powder/solid[6]
Solid[6] Not explicitly found

Solubility

Soluble in DMSO,

methanol; limited in

water[6]

Not explicitly found Not explicitly found

Storage
Store at 2-8°C in a

cool, dry place[3][6]

Store in a cool, dry

place
Not explicitly found

Structural Analysis and Chemical Representation
The molecule's structure is defined by the tertiary amine linkage between the 3-position of the

azetidine ring and the nitrogen atom of the 4,4-difluoropiperidine ring. This linkage creates a

compact and rigid scaffold that is of high interest for probing the binding pockets of biological

targets.

Caption: 2D Chemical Structure of 1-(Azetidin-3-YL)-4,4-difluoropiperidine.

Synthesis and Characterization: A Strategic
Approach
While proprietary synthesis routes are common, a plausible and efficient synthesis can be

designed based on established organic chemistry principles. A common strategy would involve

the reductive amination between a protected 3-azetidinone and 4,4-difluoropiperidine, or an N-

alkylation reaction between a protected 3-aminoazetidine and a suitable 4,4-difluoropiperidine

precursor.

A likely pathway involves the coupling of 4,4-difluoropiperidine with a protected azetidine

derivative, such as N-Boc-3-azetidinone.
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Proposed Experimental Protocol:
Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 eq) and 4,4-difluoropiperidine

hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-

dichloroethane (DCE), add a mild base like triethylamine (TEA) (1.2 eq) to neutralize the

hydrochloride salt.

Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride

(NaBH(OAc)₃) (1.5 eq), to the mixture portion-wise at room temperature. The choice of this

reagent is critical as it is mild enough to not reduce the ketone before iminium ion formation,

thus minimizing side reactions.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous

solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting

crude product via column chromatography on silica gel.

Deprotection: Dissolve the purified N-Boc protected intermediate in a solution of hydrochloric

acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

Final Isolation: After the deprotection is complete (monitored by TLC or LC-MS), concentrate

the solvent. The final product can be isolated as its corresponding salt or neutralized with a

base to yield the free base, 1-(Azetidin-3-YL)-4,4-difluoropiperidine.

Characterization:
The identity and purity of the synthesized compound would be confirmed using standard

analytical techniques. As indicated by available data, ¹H NMR, ¹³C NMR, and Mass

Spectrometry (MS) are essential.[2] The ¹H NMR spectrum would be expected to show

characteristic signals for the azetidine and piperidine ring protons.
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Synthetic Workflow

Step 1: Coupling
(N-Boc-3-azetidinone + 
4,4-difluoropiperidine)

Step 2: Reductive Amination
(e.g., NaBH(OAc)₃)

Step 3: Purification
(Column Chromatography)

Step 4: Deprotection
(Removal of Boc group with acid)

Step 5: Final Product Isolation
(Free base or salt form)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development
1-(Azetidin-3-YL)-4,4-difluoropiperidine serves as a critical building block for creating more

complex molecules with therapeutic potential. The 4,4-difluoropiperidine scaffold, in particular,

has been integral in the development of antagonists for various G-protein coupled receptors

(GPCRs).

Dopamine Receptor Antagonists: Research has identified the 4,4-difluoropiperidine scaffold

as a potent core for dopamine D4 receptor antagonists.[7] These antagonists are being

investigated for their potential in treating neurological disorders.

Orexin Receptor Antagonists: 4,4-difluoro-piperidine compounds have also been developed

as antagonists for orexin receptors, which are implicated in sleep disorders, anxiety, and

addiction.[8]

Privileged Scaffolds: Both the azetidine and fluorinated piperidine motifs are considered

"privileged scaffolds" in medicinal chemistry.[1] Their combination in this single, readily

available intermediate allows for rapid exploration of chemical space in lead optimization

campaigns, saving valuable time and resources in the drug discovery pipeline.
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Caption: Role as an intermediate in developing novel therapeutics.

Conclusion
1-(Azetidin-3-YL)-4,4-difluoropiperidine is more than just a chemical compound; it is an

enabling tool for medicinal chemists. Its well-defined structure, combining the rigidity of the

azetidine ring with the favorable drug-like properties imparted by the 4,4-difluoropiperidine

moiety, makes it a high-value intermediate. With a molecular weight of 176.21 g/mol for the free

base, this building block provides a solid foundation for the synthesis of next-generation

therapeutics aimed at challenging biological targets. Its strategic application continues to

contribute to the advancement of pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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